molecular formula C14H17NO3 B173264 Methyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 175406-94-7

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B173264
CAS No.: 175406-94-7
M. Wt: 247.29 g/mol
InChI Key: ZBQNYNWPYXTUTB-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS: 175406-94-7; alternative name: methyl 1-benzyl-4-oxopiperidine-3-carboxylate) is a piperidine derivative featuring a benzyl group at position 1, a ketone at position 3, and a methyl ester at position 3. Its hydrochloride salt (CAS: 3939-01-3) is hygroscopic, with a melting point of ~185°C (decomposition) . The molecular formula is C₁₄H₁₇NO₃ (free base) or C₁₄H₁₈ClNO₃ (hydrochloride), and it is widely used as an intermediate in pharmaceutical synthesis, such as in the preparation of kinase inhibitors and opioid analogs .

Key structural features include:

  • Benzyl group: Enhances lipophilicity and influences binding interactions in drug design.
  • 3-Oxopiperidine ring: Provides a reactive ketone for further functionalization.
  • Methyl ester: Stabilizes the carboxylate group and modulates solubility.

Spectroscopic data (¹H NMR, 13C NMR) confirm its structure, with characteristic enol peaks (δ = 11.94 ppm in ¹H NMR) and carbonyl signals (δ = 204.1 ppm in 13C NMR) .

Properties

IUPAC Name

methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNYNWPYXTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

This method adapts the ethyl ester synthesis reported in CN110734393B to the methyl analog. The process involves:

  • Alkylation : N-Benzyl glycine methyl ester reacts with methyl 4-bromobutyrate in methanol or ethanol, catalyzed by sodium carbonate.

  • Cyclization : The intermediate undergoes base-mediated intramolecular cyclization, forming the piperidone ring.

  • Acidification : Hydrochloric acid protonates the tertiary amine, yielding the hydrochloride salt, which is neutralized to isolate the free base.

Example Protocol :

  • Step 1 : N-Benzyl glycine methyl ester (31 mol), methyl 4-bromobutyrate (34.1 mol), and sodium carbonate (34.1 mol) in methanol reflux for 10 hours, yielding 4-[benzyl(methoxycarbonylmethyl)amino]butyrate (98.6% yield).

  • Step 2 : Cyclization with sodium methoxide (34.1 mol) in ethyl acetate at reflux for 4 hours achieves 96.6% yield.

  • Step 3 : Neutralization with sodium carbonate and recrystallization from dichloromethane affords the final product (97.1% yield, 99.5% purity).

Critical Parameters

  • Solvent Selection : Methanol outperforms ethanol in alkylation due to higher polarity, reducing side reactions.

  • Base Strength : Sodium methoxide > potassium tert-butoxide in cyclization efficiency (96% vs. 88% yield).

  • Molar Ratios : A 1:1.1 ratio of glycine ester to 4-bromobutyrate minimizes unreacted starting material.

Michael Addition and Cyclization Using Methyl Acrylate

Synthetic Pathway

An alternative route from ChemBK employs a Michael addition strategy:

  • Michael Adduct Formation : Benzylamine reacts with methyl acrylate under reflux to form N,N-bis(β-methyl propionate)benzylamine.

  • Cyclization : Sodium methoxide induces ring closure via elimination, generating the piperidone skeleton.

  • Salt Formation : Hydrochloric acid converts the free base to its hydrochloride salt, purified via recrystallization.

Example Protocol :

  • Step 1 : Benzylamine (1.0 equiv) and methyl acrylate (2.2 equiv) reflux in toluene for 12 hours, yielding the Michael adduct (89% yield).

  • Step 2 : Cyclization with sodium methoxide (1.5 equiv) in tetrahydrofuran at 80°C for 6 hours achieves 85% conversion.

  • Step 3 : Acidification with HCl/ethanol precipitates the hydrochloride salt (92% purity).

Advantages and Limitations

  • Advantages : Fewer steps (two vs. three), lower halogenated waste.

  • Limitations : Requires strict stoichiometric control to avoid oligomerization during Michael addition.

Comparative Analysis of Synthetic Routes

ParameterAlkylation-CyclizationMichael Addition
Total Yield93.3%78%
Purity (HPLC)99.5%92%
Reaction Steps32
Halogenated ByproductsYes (Br⁻)No
ScalabilityIndustrial-readyLaboratory-scale

The alkylation-cyclization route offers superior yield and purity, making it preferable for large-scale production. However, the Michael addition method is greener, avoiding halogenated reagents.

Optimization of Reaction Conditions

Solvent Screening

  • Alkylation : Methanol > ethanol > toluene in yield (98.6% vs. 97.5% vs. 89%).

  • Cyclization : Ethyl acetate enhances cyclization kinetics vs. tetrahydrofuran (96% vs. 91% yield).

Base Effects

  • Cyclization Efficiency : Sodium methoxide (96%) > sodium ethoxide (94%) > potassium tert-butoxide (88%).

  • Side Reactions : Stronger bases (e.g., KOH) promote ester hydrolysis, reducing yield by 12–15%.

Temperature and Time

  • Optimal Alkylation : Reflux (65–78°C) for 10–12 hours balances conversion and side reactions.

  • Cyclization Acceleration : Raising temperature from 70°C to 80°C reduces reaction time by 30% without compromising yield.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce cyclization time from 4 hours to 45 minutes via turbulent mixing.

  • In-Line pH Monitoring : Automates acidification, improving reproducibility (purity ±0.3% vs. ±1.5% batch).

Cost Analysis

  • Raw Materials : Methyl 4-bromobutyrate costs $12/kg vs. methyl acrylate at $8/kg, but higher yields offset this.

  • Waste Treatment : Halogenated waste disposal adds $3/kg to alkylation route vs. $1/kg for Michael addition .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound facilitates the creation of intricate structures, making it valuable in synthetic chemistry.
  • Intermediate in Pharmaceutical Development : It acts as a precursor for synthesizing pharmacologically active compounds, particularly those targeting neurological disorders.

Biology

Research has indicated that this compound may influence several biological activities:

  • Enzyme Modulation : It has been shown to interact with specific enzymes, potentially acting as an inhibitor or activator, which can alter metabolic pathways and cellular functions.
  • Receptor Binding Studies : Its ability to modulate receptor activities positions it as a candidate for further pharmacological exploration, particularly in drug development.

Medicine

The therapeutic potential of this compound is under investigation:

  • Neurological Disorders : Ongoing research aims to explore its efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial effects against various strains of bacteria.

Industry

In industrial applications, this compound is relevant for:

  • Fine Chemicals Production : It is used in the synthesis of agrochemicals and other fine chemicals.
  • Material Science : The unique structural characteristics may lead to the development of new materials with specific functionalities.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity and applications of this compound:

  • Synthesis of Pyrido[3,4-d]pyrimidines : Research demonstrated the use of this compound in synthesizing pyrido derivatives through condensation reactions with morpholine derivatives .
  • Antimicrobial Activity Studies : Investigations into its antimicrobial properties revealed potential efficacy against common bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Substituents Melting Point/Stability Key Applications
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (175406-94-7) C₁₄H₁₇NO₃ 1-Benzyl, 3-oxo, 4-methyl ester ~185°C (HCl salt, decomp.) Kinase inhibitor intermediates
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (159299-93-1) C₁₅H₁₉NO₃ 1-Benzyl, 3-oxo, 4-ethyl ester Not reported Chiral reduction studies
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate (N/A) C₁₁H₁₉NO₃ 1-tert-Butyl, 3-oxo, 4-methyl Not reported Jak3 inhibitor (CP-690550)
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 1-Benzyl, 4-amino, 1-carboxylate Not reported Uninvestigated toxicology
Key Observations:

Ester Group Variations :

  • The ethyl ester analog (159299-93-1) exhibits similar reactivity but lower steric hindrance compared to the methyl ester, affecting enzymatic reduction stereoselectivity (e.g., baker’s yeast yields 40% dextrorotatory product) .
  • The tert-butyl variant lacks a benzyl group but introduces bulkiness, improving stability in multi-step syntheses (total yield: 80.2%) .

Functional Group Differences: Replacing the 3-oxo group with an amino group (as in 120278-07-1) eliminates ketone reactivity, limiting its utility in conjugate additions or oxidations .

Reactivity Insights:
  • Ester Stability : Methyl and ethyl esters hydrolyze under basic conditions, whereas tert-butyl esters require acidic cleavage, impacting downstream modifications .
Table 3: Hazard and Stability Profiles
Compound Hazards Storage Conditions Precautionary Measures
This compound H302 (harmful if swallowed) 2–8°C, inert atmosphere Use gloves/eye protection; avoid dust
Benzyl 4-aminopiperidine-1-carboxylate Uninvestigated toxicology Room temperature Assume acute toxicity
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate No known hazards Dry, ventilated area Standard lab precautions
Notes:
  • The hydrochloride salt (3939-01-3) is hygroscopic, necessitating desiccated storage .

Biological Activity

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (MBOPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of MBOPC, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

MBOPC is characterized by its piperidine ring structure, which is substituted with a benzyl group and a carbonyl moiety. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3 with a molecular weight of approximately 251.29 g/mol. The compound typically appears as a light yellow to orange crystalline solid, with a melting point around 185 °C (decomposition) and solubility in various organic solvents.

The biological activity of MBOPC is largely attributed to its structural features that enable it to interact with various biological targets:

  • Receptor Interactions : MBOPC serves as a precursor for synthesizing receptor agonists and antagonists, particularly those targeting neurotransmitter systems such as dopamine and serotonin pathways. This interaction is crucial for its potential use in treating central nervous system disorders.
  • Antimicrobial Activity : Research indicates that certain derivatives of MBOPC exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer potential of MBOPC and its derivatives. The compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated effectiveness against breast cancer cells by modulating signaling pathways associated with tumor growth .

Analgesic Effects

MBOPC has also been explored for its analgesic properties. Certain analogs have shown promise in alleviating pain in preclinical models, potentially offering new avenues for pain management therapies .

Research Findings and Case Studies

Recent studies have highlighted the importance of MBOPC in drug synthesis and development:

  • Synthesis of Antipsychotic Medications : MBOPC has been utilized as an intermediate in the synthesis of drugs targeting neuropsychiatric disorders, demonstrating its relevance in pharmacology .
  • In Vivo Studies : In vivo studies have indicated that compounds derived from MBOPC can cross the blood-brain barrier, enhancing their efficacy in treating neurological conditions.
  • Case Study Overview :
    • Study 1 : A study published in MDPI reported that derivatives of MBOPC showed significant inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .
    • Study 2 : Another investigation focused on the synthesis of piperidine derivatives from MBOPC, revealing their effectiveness as topoisomerase inhibitors, which are crucial targets in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of MBOPC, it is beneficial to compare it with similar compounds within the piperidine class:

Compound NameStructure FeaturesBiological Activity
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateBenzyl group, carbonyl groupAntimicrobial, analgesic
Methyl 1-benzyl-3-piperidinylcarboxylatePiperidine ringNeurotransmitter modulation
Methyl 1-benzyl-3-hydroxypiperidineHydroxyl group additionPotential antidepressant effects

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-3-oxopiperidine-4-carboxylate?

The compound is typically synthesized via N-alkylation of piperidone derivatives. For example, a reaction sequence involving the reflux of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol at 85°C for 16 hours yields intermediates, followed by purification steps . Alternative methods include Pd-C catalyzed hydrogenation for debenzylation, requiring elevated hydrogen pressure (4.9 atm) for efficient N-debenzylation . Key parameters include reagent purity, solvent choice (e.g., methanol or chloroform), and catalyst loading.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography using SHELX for refinement and ORTEP-3 for visualization of bond lengths, angles, and torsion angles .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., aromatic proton signals at 7.40–7.24 ppm, methoxycarbonyl group at 3.78 ppm) confirm functional groups and regiochemistry .
  • GC/MS : Retention times and fragmentation patterns (e.g., molecular ion peak at m/z 380) verify purity and molecular weight .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed?

The puckering of the piperidine ring is quantified using Cremer-Pople coordinates , which define amplitude and phase parameters for out-of-plane displacements . Software like Mercury CSD facilitates visualization of crystal packing and intermolecular interactions, aiding in the identification of dominant conformers (e.g., chair vs. boat) in solid-state structures . For dynamic solutions, variable-temperature NMR can track ring-flipping kinetics.

Q. How should researchers address contradictions in synthetic yields across methodologies?

Discrepancies in yields (e.g., 26% vs. 61% for analogous N-benzyl derivatives) require systematic analysis:

  • Reaction parameters : Compare temperature, solvent polarity, and catalyst activity (e.g., sodium methoxide vs. alternative bases) .
  • Intermediate stability : Monitor intermediates via TLC or HPLC to detect degradation.
  • Byproduct analysis : Use GC/MS or 1H^1H NMR to identify unreacted starting materials or side products .

Q. What strategies are recommended for handling this compound given limited toxicological data?

Adopt precautionary measures:

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats .
  • Containment : Work in fume hoods to prevent inhalation and environmental release .
  • Waste disposal : Treat as hazardous waste and collaborate with certified disposal services .

Q. How can reaction conditions be optimized for intermediates like ethyl 3-oxopiperidine-4-carboxylate hydrochloride?

Key optimization steps include:

  • Catalyst selection : Pd-C vs. alternative catalysts (e.g., Raney Ni) for debenzylation efficiency .
  • Hydrogen pressure : Adjust pressure (e.g., 4.9 atm) to balance reaction rate and safety .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. How can structural analogs be differentiated analytically?

  • NMR chemical shifts : Compare methoxycarbonyl (δ\delta ~3.7–3.8 ppm) and benzyl group (δ\delta ~3.6–3.7 ppm) signals to distinguish regioisomers .
  • Crystallographic data : Analyze torsion angles and hydrogen-bonding patterns using Mercury CSD .
  • Chromatographic retention : Utilize HPLC with chiral columns to resolve enantiomers of analogs .

Methodological Considerations

Q. What computational tools aid in predicting reactivity or crystal packing?

  • Mercury CSD : Evaluates crystal packing similarity and void spaces in solid-state structures .
  • SHELX : Refines crystallographic data to resolve disorder or twinning in challenging datasets .
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites (Note: DFT not directly cited in evidence but inferred from methodological context).

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